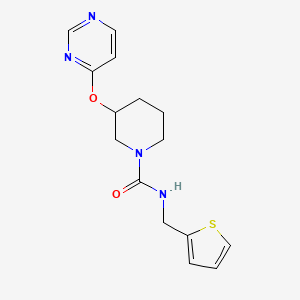
(2E)-3-bromo-N-(2-hydroxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-bromo-N-(2-hydroxyphenyl)prop-2-enamide , also known as (2E)-2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide , is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . It belongs to the class of stilbene derivatives and exhibits interesting biological properties.
Molecular Structure Analysis
Aplicaciones Científicas De Investigación
Chemical and Biochemical Applications
Acrylamide Applications : Acrylamide, a compound with structural relevance, is utilized industrially to synthesize polyacrylamide. Polyacrylamide finds applications in soil conditioning, wastewater treatment, and as a solid support for protein separation by electrophoresis due to its properties as an alpha,beta-unsaturated reactive molecule (Friedman, 2003).
Phosphonic Acid Functionalities : Phosphonic acids, featuring structural analogies with phosphate moieties, are utilized across various fields including drug design, supramolecular material development, and as bioactive compounds for medical imaging (Sevrain et al., 2017).
Antimicrobial Activities
Antimicrobial Properties of Eugenol : Eugenol, a hydroxyphenyl propene, demonstrates broad-spectrum antimicrobial activity against fungi, gram-negative, and gram-positive bacteria. Its effectiveness, including against drug-resistant microorganisms, underscores the potential of hydroxyphenyl compounds in addressing human infectious diseases (Marchese et al., 2017).
Polymer Degradation and Synthesis
Degradation of Polymers by Phosphonic and Phosphoric Acids : Research on polymer waste degradation, specifically polyurethanes, polycarbonates, and polyamides, has shown that esters of H-phosphonic and phosphoric acids are effective in breaking down these materials. The resulting degradation products have applications in creating fire-retardant properties and can be reused in various industrial processes (Mitova et al., 2013).
Environmental Applications
Flame Retardants in the Environment : The study of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlights the growing use and environmental presence of these compounds. Research calls for optimized analytical methods and further exploration of their environmental fate and toxicity (Zuiderveen et al., 2020).
Propiedades
IUPAC Name |
(E)-3-bromo-N-(2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-5-9(13)11-7-3-1-2-4-8(7)12/h1-6,12H,(H,11,13)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUARADZTHYUILV-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2957767.png)
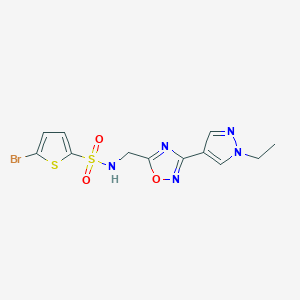
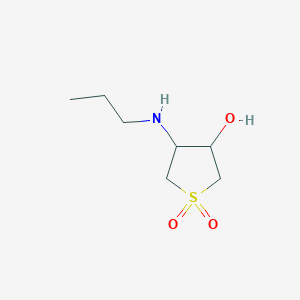
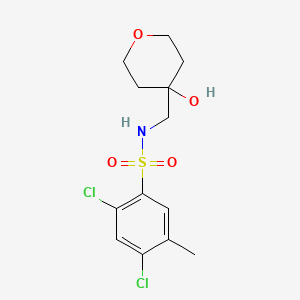
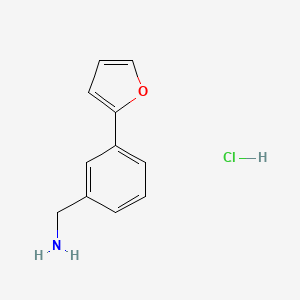
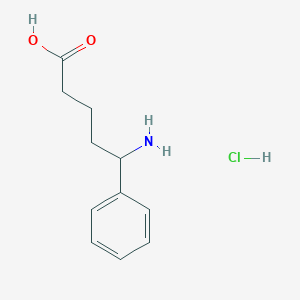
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2957776.png)
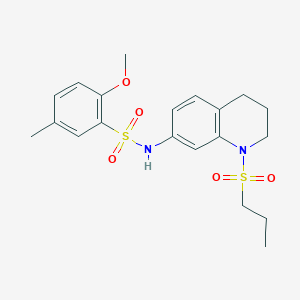


![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2957783.png)
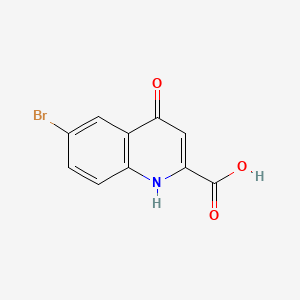
![N-[2-(diethylamino)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2957789.png)
